6-Chloro-4-methylpyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUTDUJFGHTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171420 | |
| Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1834-27-1 | |
| Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001834271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1834-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-methylpyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-4-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key analytical data for this molecule.
Compound Profile
A summary of the key identifiers and properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1834-27-1[1] |
| Molecular Formula | C₅H₅ClN₂O[1] |
| Molecular Weight | 144.56 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 6-Chloro-4-methyl-3(2H)-pyridazinone |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process commencing from methylmaleic anhydride. The initial step is the formation of a pyridazinedione intermediate, which is subsequently chlorinated to yield the target compound. A plausible alternative route involves the hydrolysis of 3,6-dichloro-4-methylpyridazine.
Synthetic Workflow
The overall synthetic process is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methylpyridazine-3,6-dione from Methylmaleic Anhydride
This procedure is based on the general synthesis of pyridazinediones from maleic anhydride derivatives.
-
Materials:
-
Methylmaleic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
-
Procedure:
-
A solution of methylmaleic anhydride in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold water, and dried to afford 4-methylpyridazine-3,6-dione.
-
Step 2: Synthesis of this compound
This step utilizes a chlorinating agent to convert the pyridazinedione to the final product.
-
Materials:
-
4-Methylpyridazine-3,6-dione
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
4-Methylpyridazine-3,6-dione is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated under reflux for several hours.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure this compound.
-
Alternative Route: Hydrolysis of 3,6-dichloro-4-methylpyridazine
A general method for the synthesis of pyridazin-3(2H)-ones involves the hydrolysis of the corresponding 3,6-dichloropyridazines in glacial acetic acid.[2] This suggests a viable alternative pathway to the target molecule.
References
Spectroscopic Profile of 6-Chloro-4-methylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Chloro-4-methylpyridazin-3(2H)-one. While a complete set of publicly available experimental spectra for this specific molecule is not readily found in the surveyed scientific literature, this document compiles predicted data based on its chemical structure and by referencing spectroscopically characterized related compounds. Additionally, it outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyridazinone derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl group at the C4 position is expected to appear as a singlet in this region. For similar 6-methyl-pyridazin-3(2H)-ones, the methyl protons appear around δ 2.26 ppm.[1] |
| ~7.0 - 7.3 | Singlet | 1H | C5-H (vinyl proton) | The proton on the C5 carbon of the pyridazinone ring is expected to be a singlet due to the absence of adjacent protons. |
| ~12.0 - 13.0 | Broad Singlet | 1H | N2-H (amide proton) | The amide proton is expected to be a broad singlet at a downfield chemical shift, which is typical for such functional groups. This peak may be exchangeable with D₂O.[2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~15 - 20 | -CH₃ | The carbon of the methyl group is expected in the aliphatic region. |
| ~125 - 130 | C5 | The vinyl carbon C5 is expected in this range. |
| ~140 - 145 | C4 | The C4 carbon, being attached to the methyl group and part of the double bond, would be further downfield. |
| ~148 - 152 | C6 | The C6 carbon, bonded to chlorine, is expected to be significantly deshielded. |
| ~160 - 165 | C3 (C=O) | The carbonyl carbon of the pyridazinone ring typically appears in this downfield region. In related pyridazinone derivatives, the carbonyl carbon signal is observed around this range. For instance, in one study, the C=O group in a pyridazin-3(2H)-one derivative was reported at 161.09 ppm.[3] |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |
| ~3200 - 3000 | N-H stretch | A broad absorption band is expected for the N-H stretching vibration of the amide group.[3] |
| ~3000 - 2850 | C-H stretch (sp³ and sp²) | Absorption bands for the stretching vibrations of the methyl and vinyl C-H bonds. |
| ~1680 - 1640 | C=O stretch (amide) | A strong absorption band is characteristic of the carbonyl group in a cyclic amide (lactam). The C=O stretch in pyridazinone rings has been reported in the range of 1634-1684 cm⁻¹.[4] |
| ~1600 - 1550 | C=N and C=C stretches | Stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridazinone ring are expected in this region.[3] |
| ~800 - 700 | C-Cl stretch | The carbon-chlorine stretching vibration is expected in the fingerprint region. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Ion Assignment | Notes |
| 144.01 | [M]⁺ (Molecular Ion, ³⁵Cl isotope) | The molecular ion peak corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The molecular weight of C₅H₅ClN₂O is 144.56.[5] |
| 146.01 | [M+2]⁺ (Molecular Ion, ³⁷Cl isotope) | A characteristic peak for a chlorine-containing compound, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The mass spectrum of the related compound 3,6-dichloro-4-methylpyridazine shows this isotopic pattern.[6] |
| Expected Fragments | [M-Cl]⁺, [M-CO]⁺, [M-CH₃]⁺, and other fragments | Common fragmentation patterns would involve the loss of the chlorine atom, the carbonyl group, or the methyl group. |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of pyridazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.[1][3]
-
¹H NMR Acquisition:
-
Record the spectrum at room temperature.
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Acquisition:
-
Record the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[7]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1][3]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL.[8]
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3][8]
-
Data Acquisition:
-
Introduce the sample into the ionization source.
-
For ESI, the sample solution is typically infused directly or introduced via liquid chromatography (LC).
-
For EI, the sample is often introduced via a direct insertion probe or gas chromatography (GC).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to include the expected molecular ion.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General Workflow for Spectroscopic Analysis of a Compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - High purity | EN [georganics.sk]
- 6. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Solubility Profile of 6-Chloro-4-methylpyridazin-3(2H)-one and Related Pyridazinone Derivatives in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 6-Chloro-4-methylpyridazin-3(2H)-one and structurally related pyridazinone derivatives in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this document leverages comprehensive studies on analogous compounds, particularly 6-phenylpyridazin-3(2H)-one, to provide a predictive framework and detailed experimental methodologies relevant to researchers in drug development and chemical synthesis.
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates like this compound is fundamental for process development, formulation, and ensuring bioavailability. This guide synthesizes available qualitative information and presents detailed quantitative data from closely related pyridazinone analogs to inform solvent selection for synthesis, purification, and formulation. The provided experimental protocols and logical workflows are intended to serve as a practical resource for laboratory applications.
Solubility Data of Pyridazinone Derivatives
Table 1: Mole Fraction Solubility (x_e × 10^4) of 6-phenylpyridazin-3(2H)-one in Various Organic Solvents at Different Temperatures (K) [1]
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 0.0582 | 0.0691 | 0.0837 | 0.100 | 0.126 |
| Ethanol | 1.85 | 2.21 | 2.62 | 3.10 | 3.66 |
| Isopropanol | 1.09 | 1.30 | 1.54 | 1.82 | 2.14 |
| 1-Butanol | 1.39 | 1.66 | 1.97 | 2.33 | 2.74 |
| Ethyl Acetate | 2.15 | 2.55 | 3.01 | 3.54 | 4.15 |
| Dimethyl Sulfoxide (DMSO) | 4030 | 4190 | 4350 | 4510 | 4670 |
Data extracted from studies on 6-phenylpyridazin-3(2H)-one and presented as a reference for the solubility behavior of pyridazinone derivatives.[1][2]
Qualitative solubility information for the related compound, 6-Chloro-4-methylpyridazin-3-amine, indicates low solubility in water but good solubility in alcohols and ethers.[3] Synthesis and purification procedures for similar pyridazinone derivatives often employ solvents such as toluene for crystallization and mixtures of dichloromethane and methanol for chromatographic purification, suggesting solubility in these media.
Experimental Protocols
The following is a detailed methodology for determining the solubility of pyridazinone derivatives, adapted from studies on 6-phenylpyridazin-3(2H)-one.[1][2]
Isothermal Shake-Flask Solubility Determination
This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment:
-
This compound (or other pyridazinone derivative)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Thermostatically controlled water bath shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the solid solute to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatically controlled water bath shaker set to the desired temperature (e.g., 298.2 K). Shake the vials for a predetermined time (e.g., 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Dilution and Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the solute.
-
Solubility Calculation: Calculate the mole fraction solubility (x_e) using the determined concentration and the molar masses of the solute and solvent.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of factors influencing solubility.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Caption: Key Factors Influencing the Solubility of a Compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound by presenting data and methodologies from structurally analogous pyridazinone derivatives. The provided quantitative data for 6-phenylpyridazin-3(2H)-one serves as a valuable predictive tool for solvent screening. The detailed experimental protocol for solubility determination offers a practical resource for researchers to generate specific data for their systems. The illustrative diagrams of the experimental workflow and influencing factors aim to enhance the practical application of this information in a laboratory setting. Further experimental investigation is recommended to establish the precise solubility profile of this compound in a range of pharmaceutically and synthetically relevant organic solvents.
References
A Technical Guide to the Biological Activity Screening of Novel Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiotonic agents, among others.[1][2][3][4][5] The versatility and synthetic accessibility of the pyridazinone ring make it an attractive starting point for the design and development of novel therapeutic agents.[6]
This guide provides an in-depth overview of the core experimental protocols and data interpretation methods used in the biological screening of new pyridazinone derivatives. It is designed to serve as a technical resource for researchers engaged in the discovery and preclinical evaluation of these promising compounds.
Anticancer Activity Screening
A significant area of investigation for pyridazinone derivatives is their potential as anticancer agents.[1][7] Screening typically begins with in vitro assays to determine a compound's cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.[8][9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of living cells, which reflects the extent of cytotoxicity induced by a test compound.
Methodology:
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9][11]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Cells are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.[10][11]
-
-
Compound Treatment:
-
The pyridazinone derivatives are dissolved in a suitable solvent, typically DMSO.
-
Cells are treated with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration, usually 48 to 72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.[11]
-
Data Presentation: In Vitro Cytotoxicity
Quantitative results from cytotoxicity screenings are typically summarized in a tabular format for clear comparison of compound potency across different cell lines.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| PDZ-01 | HCT116 | Colon Carcinoma | 15.8 ± 1.2 |
| A549/ATCC | Lung Carcinoma | 22.5 ± 2.1 | |
| MCF-7 | Breast Adenocarcinoma | 11.3 ± 0.9 | |
| PDZ-02 | HCT116 | Colon Carcinoma | > 100 |
| A549/ATCC | Lung Carcinoma | 85.4 ± 6.7 | |
| MCF-7 | Breast Adenocarcinoma | 92.1 ± 7.5 | |
| Doxorubicin | HCT116 | Colon Carcinoma | 0.9 ± 0.1 |
| (Control) | A549/ATCC | Lung Carcinoma | 1.1 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | 0.7 ± 0.08 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. benchchem.com [benchchem.com]
Initial In Vitro Evaluation of 6-Chloro-4-methylpyridazin-3(2H)-one Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of the cytotoxic potential of the novel compound 6-Chloro-4-methylpyridazin-3(2H)-one. Due to the limited publicly available cytotoxicity data for this specific compound, this guide presents a framework for its evaluation, including detailed experimental protocols and hypothetical data based on related pyridazinone derivatives.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Several analogues have been investigated for their potential as anti-cancer agents, demonstrating the importance of evaluating the cytotoxicity of novel pyridazinone compounds like this compound.[3][4] In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to screen for potential therapeutic agents and to assess their safety profiles.[5][6] These assays provide crucial data on a compound's concentration-dependent effects on cell viability and can offer insights into the mechanisms of cell death.[7]
This guide outlines the standard methodologies for an initial cytotoxicity screening of this compound, focusing on cell viability, membrane integrity, and apoptosis induction.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables present hypothetical quantitative data for the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48-hour exposure
| Cell Line | Description | This compound (Hypothetical IC50) | Doxorubicin (Positive Control) |
| MCF-7 | Human Breast Adenocarcinoma | 35.2 ± 3.1 | 1.5 ± 0.2 |
| A549 | Human Lung Carcinoma | 42.8 ± 4.5 | 2.1 ± 0.3 |
| HeLa | Human Cervical Cancer | 28.5 ± 2.9 | 1.2 ± 0.1 |
| HepG2 | Human Hepatocellular Carcinoma | 55.1 ± 5.8 | 3.5 ± 0.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Cell Membrane Integrity (LDH Release Assay) - % Cytotoxicity at 50 µM after 24-hour exposure
| Cell Line | This compound (Hypothetical % Cytotoxicity) | Triton X-100 (Positive Control) |
| MCF-7 | 45.3 ± 4.2% | 100% |
| A549 | 38.6 ± 3.9% | 100% |
| HeLa | 52.1 ± 5.0% | 100% |
| HepG2 | 31.7 ± 3.5% | 100% |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells at 40 µM after 24-hour exposure
| Cell Line | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HeLa | 25.8 ± 2.7% | 15.2 ± 1.8% |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the in vitro cytotoxicity of this compound.
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and no-treatment control wells.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[7]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.[7] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.[10] Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[10]
-
Incubation and Measurement: Incubate the plate as per the kit's protocol and measure the absorbance at the recommended wavelength.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit's protocol.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway: Intrinsic Apoptosis
Caption: Potential intrinsic apoptosis signaling pathway.
Logical Relationship of the Study Design
Caption: Logical flow of the in vitro cytotoxicity study design.
References
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarena.com [scholarena.com]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthetic Routes for 6-Chloro-4-methylpyridazin-3(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic routes outlined are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate.
Introduction
This compound is a substituted pyridazinone derivative. The pyridazinone scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The presence of a chlorine atom provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties, impacting its biological target interactions. This document details a primary synthetic pathway for the preparation of this compound, starting from readily available precursors.
Primary Synthetic Pathway: Two-Step Synthesis from Citraconic Anhydride
A common and efficient route to this compound involves a two-step sequence starting from citraconic anhydride (2-methylmaleic anhydride). This pathway leverages the classic formation of the pyridazinone ring through condensation with hydrazine, followed by a selective chlorination step.
Experimental Protocols
Step 1: Synthesis of 4-Methylmaleic Hydrazide (4-Methyl-1,2-dihydropyridazine-3,6-dione)
This procedure outlines the formation of the pyridazinone ring through the condensation of citraconic anhydride with hydrazine hydrate.
Materials:
-
Citraconic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve citraconic anhydride (1.0 eq) in glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.0-1.2 eq) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation.
-
Pour the mixture into cold water to precipitate the product completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain 4-methylmaleic hydrazide.
Table 1: Summary of Reaction Parameters and Expected Outcome for Step 1
| Parameter | Value |
| Reactants | Citraconic anhydride, Hydrazine hydrate |
| Solvent | Glacial acetic acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Product | 4-Methylmaleic Hydrazide |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This protocol describes the selective chlorination of 4-methylmaleic hydrazide using phosphorus oxychloride.
Materials:
-
4-Methylmaleic hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, suspend 4-methylmaleic hydrazide (1.0 eq) in toluene.
-
Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension at room temperature with vigorous stirring.
-
After the addition, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring to quench the excess POCl₃.
-
Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.
Table 2: Summary of Reaction Parameters and Expected Outcome for Step 2
| Parameter | Value |
| Reactant | 4-Methylmaleic Hydrazide |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Solvent | Toluene |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-6 hours |
| Product | This compound |
| Expected Yield | 60-70% |
| Appearance | White to pale yellow solid |
Data Presentation
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.85 (s, 1H), 2.25 (s, 3H), 11.5-12.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 145.2, 135.8, 128.1, 18.9 |
| Mass Spectrum (EI) | m/z 144 (M⁺), 146 (M+2)⁺ |
Logical Workflow for Synthesis and Purification
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection.
-
Glacial acetic acid is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
The quenching of POCl₃ is a highly exothermic process. Perform this step slowly and with efficient cooling.
This document provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.
experimental protocol for the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one, a valuable intermediate in the development of novel pharmaceutical agents. The outlined three-step synthesis is robust and scalable, commencing with the cyclization of a γ-ketoester, followed by aromatization, and culminating in a regioselective chlorination.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Cyclization | Ethyl 3-methyl-4-oxopentanoate | Hydrazine hydrate | Ethanol | 4 h | Reflux | ~85 |
| 2 | Aromatization | 4-Methyl-4,5-dihydropyridazin-3(2H)-one | Bromine | Glacial Acetic Acid | 2 h | 100 °C | ~70 |
| 3 | Chlorination | 4-Methylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | N/A (POCl₃ as solvent) | 3 h | 100 °C | ~90 |
Experimental Protocols
Step 1: Synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one
-
To a solution of ethyl 3-methyl-4-oxopentanoate (1.0 eq) in ethanol (10 mL per gram of ester), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-methyl-4,5-dihydropyridazin-3(2H)-one as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 4-Methylpyridazin-3(2H)-one (Aromatization)
-
Dissolve 4-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid (15 mL per gram of starting material).
-
Heat the solution to 60 °C and add a solution of bromine (1.1 eq) in glacial acetic acid dropwise.
-
After the addition is complete, heat the reaction mixture to 100 °C and stir for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-methylpyridazin-3(2H)-one.
Step 3: Synthesis of this compound (Chlorination)
-
In a fume hood, carefully add 4-methylpyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq), which serves as both the reagent and the solvent.[1]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[2] The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Mandatory Visualization
References
Application Notes and Protocols for 6-Chloro-4-methylpyridazin-3(2H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methylpyridazin-3(2H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chlorine atom at the 6-position and a modifiable pyridazinone core, makes it an excellent starting material for the synthesis of a diverse range of more complex molecules. The pyridazinone scaffold is a recognized privileged structure, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. The primary applications covered are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various functionalities at the 6-position.
Key Synthetic Applications
The reactivity of the C6-chloro substituent allows for two main classes of transformations, enabling the construction of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. This reaction is a straightforward and efficient method for introducing nitrogen, oxygen, and sulfur-based substituents.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This reaction enables the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyridazinone core, providing access to biaryl structures often found in bioactive molecules.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for structurally similar chloropyridazines. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General workflow for nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 2.0 eq)
-
Anhydrous base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Ethanol, DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the desired amine, and the base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | EtOH | K₂CO₃ | 80 | 6 | 85-95 |
| Piperidine | DMF | Et₃N | 100 | 8 | 80-90 |
| Aniline | Dioxane | K₂CO₃ | 110 | 12 | 75-85 |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the aqueous base solution and heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 100 | 10 | 75-90 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 65-80 |
Application in the Synthesis of Bioactive Molecules: Formyl Peptide Receptor (FPR) Agonists
Derivatives of 6-substituted-4-methylpyridazin-3(2H)-one have been investigated as agonists of Formyl Peptide Receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) involved in the innate immune response and inflammation.[1][2] Agonism of these receptors can modulate inflammatory pathways, making them attractive targets for the development of new therapeutics.
The synthesis of these agonists often involves the functionalization of the this compound core, followed by modification at the N2 position of the pyridazinone ring.
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
Activation of FPR1 by an agonist leads to the dissociation of the heterotrimeric G protein into Gα and Gβγ subunits. These subunits then initiate downstream signaling cascades, including the activation of phospholipase C (PLC), which ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade is crucial for various cellular responses, such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).
Caption: Simplified FPR1 signaling pathway.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized pyridazinone derivatives. The protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provided herein offer robust starting points for the development of novel compounds, including those with potential therapeutic applications such as FPR agonists. The versatility of this scaffold ensures its continued importance in the fields of organic synthesis and drug discovery.
References
Application Notes and Protocols for the Derivatization of 6-Chloro-4-methylpyridazin-3(2H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 6-Chloro-4-methylpyridazin-3(2H)-one, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridazinone core is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] The presence of a reactive chlorine atom at the 6-position of this compound allows for a variety of chemical transformations, making it an attractive starting material for the generation of diverse compound libraries for drug discovery programs.
Overview of Derivatization Strategies
The primary routes for the derivatization of this compound involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C6-position. These transformations enable the introduction of a wide array of functional groups and structural motifs, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocols
The following protocols are generalized procedures based on established methods for structurally similar chloropyridazinones. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the displacement of the chlorine atom with a primary or secondary amine to yield 6-amino-4-methylpyridazin-3(2H)-one derivatives.
Workflow:
Methodology:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, dioxane, or DMF; 5-10 mL) in a round-bottom flask, add the desired amine (1.2-2.0 mmol).
-
For less reactive amines, a base such as triethylamine or diisopropylethylamine (2.0 mmol) may be added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel under microwave irradiation to reduce reaction times.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-4-methylpyridazin-3(2H)-one derivative.
-
The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 6-Hydrazinyl-4-methylpyridazin-3(2H)-one
This protocol details the reaction with hydrazine hydrate to yield the corresponding 6-hydrazinyl derivative, a key intermediate for the synthesis of fused heterocyclic systems.
Methodology:
-
In a round-bottom flask, a mixture of this compound (1.0 mmol) and hydrazine hydrate (5.0-10.0 mmol) in a suitable solvent such as ethanol or dioxane (10 mL) is prepared.
-
The reaction mixture is heated to reflux for 2-6 hours, with the progress of the reaction monitored by TLC.
-
After completion, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with a small amount of cold water or ethanol and dried to yield the 6-hydrazinyl-4-methylpyridazin-3(2H)-one.
-
Further purification can be achieved by recrystallization if necessary. The structure should be confirmed by spectroscopic analysis.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a carbon-carbon bond between the C6-position of the pyridazinone and an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction.[3]
Workflow:
Methodology:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1) or toluene, is added.
-
The reaction mixture is heated to 80-120 °C and stirred until TLC or LC-MS analysis indicates the consumption of the starting material. Microwave-assisted heating can also be employed to accelerate the reaction.[3]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-4-methylpyridazin-3(2H)-one.
-
Characterization of the final compound should be performed using spectroscopic techniques.
Quantitative Data Summary
While specific data for the derivatization of this compound is limited in the readily available literature, the following table presents data for closely related pyridazinone derivatives to provide an indication of potential biological activity.
Table 1: Cytotoxic Activity of 6-Chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazine Derivatives [4]
| Compound | R | IC₅₀ (µM) vs. SB-ALL | IC₅₀ (µM) vs. NALM-6 |
| 4f | 4-Fluorophenyl | 1.64 | 1.14 |
| 4j | 4-Bromophenyl | 5.66 | 3.70 |
| 4q | 2-Naphthyl | 1.84 | 1.23 |
| Doxorubicin | - | 0.167 | - |
Note: The core structure in this study is a 6-chloropyridazine, not a pyridazinone. However, the derivatization at the 3-position via a hydrazone linkage provides a relevant example of functionalization.
Signaling Pathways and Biological Targets
Pyridazinone derivatives have been reported to modulate various biological pathways implicated in a range of diseases. For instance, certain derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of pyridazinone derivatives with significant potential in medicinal chemistry. The protocols provided herein for nucleophilic substitution and Suzuki-Miyaura cross-coupling offer robust methods for the functionalization of this scaffold. The exploration of derivatives of this compound may lead to the discovery of novel therapeutic agents for various diseases. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyridazinone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of pyridazinone-based inhibitors, a versatile class of compounds with a wide range of therapeutic applications. The pyridazinone scaffold is a key pharmacophore in medicinal chemistry, demonstrating potential in treating cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.[1][2] This document details the synthesis, biological evaluation, and mechanism of action of these inhibitors, supported by experimental protocols and data presentation.
Overview of Pyridazinone-Based Inhibitors
Pyridazinone derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][3] This structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to target a variety of biological molecules with high affinity and selectivity.[1] Documented activities of pyridazinone-based compounds include analgesic, anti-inflammatory, antihypertensive, cardiotonic, antiplatelet, and antitumor effects.[2][3]
General Workflow for Inhibitor Development
The development of novel pyridazinone-based inhibitors typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the development of pyridazinone-based inhibitors.
Application Example 1: Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative disorders like Parkinson's disease by increasing dopamine levels in the brain.[4]
Signaling Pathway
Caption: Inhibition of MAO-B by pyridazinone derivatives blocks dopamine metabolism.[4]
Quantitative Data: In Vitro MAO-B Inhibition
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B vs. MAO-A | Reference |
| TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | > 235.29 | [3] |
| TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | 84.96 | [3] |
| T3 | hMAO-B | - | - | Potent and Competitive | [4] |
| T6 | hMAO-B | - | - | Potent and Competitive | [4] |
Experimental Protocol: MAO-B Inhibition Assay
This protocol is based on methods described for the evaluation of novel MAO inhibitors.[3]
Objective: To determine the in vitro inhibitory activity of pyridazinone derivatives against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (standard)
-
Pyridazinone test compounds
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the test compound at various concentrations, and the MAO-B enzyme solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Application Example 2: Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation
Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[5]
Signaling Pathway
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
Application Note: 6-Chloro-4-methylpyridazin-3(2H)-one as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-4-methylpyridazin-3(2H)-one is a highly functionalized heterocyclic compound that serves as a valuable building block in synthetic organic and medicinal chemistry.[1][2] Its structure incorporates several reactive sites: an electrophilic carbon atom at the C6 position susceptible to nucleophilic substitution, a reactive N-H group, and a carbonyl function, making it an ideal precursor for constructing more complex molecular architectures. Fused heterocyclic systems derived from this pyridazinone core are of significant interest as they are integral to various pharmacologically active agents, exhibiting antimicrobial, anticancer, and kinase inhibitory properties.[3][4][5] This document provides detailed protocols and data for the synthesis of two important classes of fused heterocycles—[3][6][7]triazolo[4,3-b]pyridazines and pyridazino[4,5-b]indoles—using this compound as the key starting material.
Application 1: Synthesis of 6-Chloro-3-substituted-[3][6][7]triazolo[4,3-b]pyridazines
The synthesis of the[3][6][7]triazolo[4,3-b]pyridazine system is a prime example of leveraging the reactivity of the 6-chloro-pyridazinone core. This scaffold is a key component in compounds evaluated for their cytotoxic activity against cancer cell lines.[5] The synthetic strategy involves an initial nucleophilic substitution of the C6-chloro group with hydrazine, followed by condensation with various aldehydes to form hydrazone intermediates. These hydrazones then undergo intramolecular oxidative cyclization to yield the target fused triazole system.[5]
Logical Workflow for Synthesis of[3][6][7]triazolo[4,3-b]pyridazines
Caption: Synthetic pathway from this compound to the fused triazole system.
Experimental Protocols
Step 1: Synthesis of 6-Hydrazinyl-4-methylpyridazin-3(2H)-one
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (80%, 30 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazinyl intermediate.
Step 2: Synthesis of 6-Chloropyridazin-3-yl Hydrazone Intermediates (General Procedure)
-
In a round-bottom flask, dissolve 6-hydrazinyl-4-methylpyridazin-3(2H)-one (5 mmol) in absolute ethanol (30 mL).
-
Add the desired aromatic aldehyde (5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to afford the pure hydrazone.
Step 3: Intramolecular Oxidative Cyclization to form[3][6][7]triazolo[4,3-b]pyridazines (General Procedure) [5]
-
To a stirred solution of the appropriate 6-chloropyridazin-3-yl hydrazone (1 mmol) in dichloromethane (20 mL), add iodobenzene diacetate (IDB) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
After completion of the reaction (TLC monitoring), wash the mixture with a 5% aqueous sodium thiosulfate solution (2 x 15 mL) followed by water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final 6-chloro-3-substituted-[3][6][7]triazolo[4,3-b]pyridazine.
Data Presentation: Yields and Cytotoxic Activity
The following table summarizes the yields for the synthesis of representative hydrazone precursors and their corresponding fused triazoles, along with their cytotoxic activities against two Acute Lymphoblastic Leukemia (ALL) cell lines.[5]
| Compound | Ar-Group (in Hydrazone) | Hydrazone Yield (%) | Triazole Yield (%) | IC₅₀ (NALM-6) µM[5] | IC₅₀ (SB-ALL) µM[5] |
| 4f | 4-Fluorophenyl | 88 | 85 | 3.70 | 5.66 |
| 4j | 4-Nitrophenyl | 92 | 90 | 1.14 | 1.64 |
| 4q | 2-Naphthyl | 85 | 83 | 1.70 | 2.52 |
| Doxorubicin | - | - | - | - | 0.167 |
Application 2: Synthesis of Pyridazino[4,5-b]indoles
The pyridazino[4,5-b]indole core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as kinase inhibitors and antimicrobial agents.[3][4] The synthesis typically proceeds via a Fischer indole synthesis-like pathway or by constructing the pyridazinone ring onto an existing indole precursor. A plausible route starting from this compound involves its reaction with a suitably substituted phenylhydrazine to form a hydrazone, which then undergoes acid-catalyzed cyclization.
Logical Workflow for Synthesis of Pyridazino[4,5-b]indoles
Caption: General synthetic scheme for the formation of pyridazino[4,5-b]indoles.
Experimental Protocol
Step 1: Synthesis of Pyridazinyl Aryl Hydrazone
-
A mixture of this compound (10 mmol) and an appropriately substituted phenylhydrazine (11 mmol) in absolute ethanol (40 mL) is heated under reflux for 5 hours.
-
The reaction is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude residue is triturated with diethyl ether, and the resulting solid is filtered and washed to yield the hydrazone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to Pyridazino[4,5-b]indole [3]
-
The hydrazone intermediate (5 mmol) is added portion-wise to pre-heated polyphosphoric acid (PPA, 20 g) at 100-120 °C with vigorous stirring.
-
The reaction mixture is maintained at this temperature for 2-3 hours.
-
After cooling to room temperature, the mixture is poured into a beaker of crushed ice (200 g).
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the pure pyridazino[4,5-b]indole derivative.
Data Presentation: Representative Yields
The table below presents typical yields for the cyclization step to form various substituted 5H-pyridazino[4,5-b]indoles, demonstrating the versatility of this reaction.
| Entry | Phenylhydrazine Substituent | Cyclization Conditions | Yield (%) | Reference |
| 1 | Unsubstituted | Glacial Acetic Acid, Reflux | 79 | [3] |
| 2 | 4-Methylphenyl | Glacial Acetic Acid, Reflux | 75 | [3] |
| 3 | 4-Chlorophenyl | Glacial Acetic Acid, Reflux | 81 | [3] |
| 4 | 4-Methoxyphenyl | Glacial Acetic Acid, Reflux | 72 | [3] |
This compound is a robust and versatile starting material for the synthesis of medicinally relevant fused heterocyclic systems. The protocols outlined herein for the preparation of[3][6][7]triazolo[4,3-b]pyridazines and pyridazino[4,5-b]indoles highlight its utility. The reactivity of the C-Cl bond allows for straightforward introduction of nucleophiles, enabling subsequent cyclization reactions to build complex polycyclic structures of significant interest to the pharmaceutical and agrochemical industries.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on Chloropyridazinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on chloropyridazinones. This class of reactions is fundamental for the synthesis of a diverse range of substituted pyridazinone derivatives, which are key scaffolds in medicinal chemistry due to their wide spectrum of biological activities.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery and development. They are known to exhibit a variety of pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities. The functionalization of the pyridazinone core is crucial for modulating these biological effects.
Nucleophilic aromatic substitution (SNAr) on chloropyridazinones is a powerful and versatile synthetic strategy for introducing a wide array of functional groups. The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. This allows for the systematic modification of the pyridazinone scaffold and the generation of libraries of compounds for biological screening.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The accepted mechanism for the nucleophilic substitution on chloropyridazinones is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridazinone ring is restored, yielding the substituted product. The electron-withdrawing nature of the pyridazinone ring is crucial for stabilizing the anionic intermediate, thus facilitating the reaction.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow
A typical experimental workflow for the nucleophilic substitution on chloropyridazinones is outlined below. The specific conditions, such as solvent, base, temperature, and reaction time, will vary depending on the nucleophile and the specific chloropyridazinone substrate.
Caption: General experimental workflow for nucleophilic substitution.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the nucleophilic substitution of chloropyridazinones with various nucleophiles as reported in the literature.
Table 1: Reaction with Nitrogen Nucleophiles (Amines and Hydrazines)
| Chloropyridazinone Derivative | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3,6-Dichloropyridazine | Aqueous Ammonia | 1,4-Dioxane | - | 100 | 12 | 62 |
| 3,6-Dichloropyridazine | Aqueous Ammonia | Methylene Dichloride | - | 100 | 9 | Not specified |
| 3,6-Dichloropyridazine | Ammonia | DMF | - | 150 | 6 | 89 |
| 3-Chloro-4-methyl-6-phenylpyridazine | Hydrazine Hydrate | - | - | Reflux | 1.5 | ~75 |
| 3-Chloro-4-methyl-6-phenylpyridazine | N-(2-hydroxyethyl)ethylenediamine | n-Butanol | Powdered Copper | Reflux | 48 | Not specified |
| 3-Chloro-6-propylpyridazine | Aqueous Ammonia | 1,4-Dioxane | - | 120-150 | 12-24 | Not specified |
Table 2: Reaction with Sulfur Nucleophiles (Thiols)
| Chloropyridazinone Derivative | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Heteroaryl Halides (General) | Various Thiols | DMAc | K₂CO₃ | rt - 100 | Not specified | Good |
Note: Specific examples for chloropyridazinones were limited in the initial search, but the general conditions for heteroaryl halides are highly relevant.
Table 3: Reaction with Oxygen Nucleophiles (Alcohols and Phenols)
| Chloropyridazinone Derivative | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | Isopropanol | Anhydrous K₂CO₃ | Not specified | Not specified | "Considerable" |
| 3,6-Dichloropyridazine | 3-Amino-3-methylbutanol | Benzene/t-Butanol | NaH | rt | 0.5 | Not specified |
Experimental Protocols
The following are representative protocols for the nucleophilic substitution on chloropyridazinones with different classes of nucleophiles. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine via Amination
This protocol is adapted from procedures for the amination of dichloropyridazines.[1]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Deionized water
-
Filtration apparatus
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (e.g., 10-20 eq), and 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the temperature and stir the mixture overnight (approximately 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature. A solid product should be present.
-
Collect the solid by filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield 3-amino-6-chloropyridazine.
Protocol 2: Synthesis of 6-(Arylthio)pyridazin-3(2H)-one Derivatives
This protocol is based on general procedures for the SNAr reaction of heteroaryl halides with thiols.[2][3]
Materials:
-
6-Chloropyridazin-3(2H)-one derivative
-
Aryl thiol (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 6-chloropyridazin-3(2H)-one derivative (1.0 eq) in DMAc, add the aryl thiol (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-(arylthio)pyridazin-3(2H)-one.
Protocol 3: Synthesis of 6-Phenoxypyridazin-3(2H)-one Derivatives
This protocol is a general procedure for the reaction of chloropyridazines with phenolic nucleophiles.
Materials:
-
6-Chloropyridazin-3(2H)-one derivative
-
Phenol derivative (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol derivative (1.1-1.5 eq) in anhydrous DMF, carefully add sodium hydride (1.2-1.5 eq) at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Add a solution of the 6-chloropyridazin-3(2H)-one derivative (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 6-phenoxypyridazin-3(2H)-one.
References
Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one, a valuable intermediate in pharmaceutical and agrochemical research. The described two-step synthesis is designed to be robust and scalable, with a focus on procedural safety and product purity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for advancing research and development in these fields. The following protocol outlines a reliable method starting from readily available commercial reagents.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of 4-methyl-1,2-dihydropyridazine-3,6-dione: This step involves the condensation reaction between 3-methylmaleic anhydride and hydrazine hydrate.
-
Chlorination to this compound: The intermediate pyridazinedione is then chlorinated using phosphorus oxychloride to yield the final product.
Data Presentation
| Parameter | Step 1: Pyridazinedione Formation | Step 2: Chlorination | Overall |
| Starting Material | 3-Methylmaleic Anhydride | 4-methyl-1,2-dihydropyridazine-3,6-dione | |
| Key Reagents | Hydrazine Hydrate, Acetic Acid | Phosphorus Oxychloride | |
| Solvent | Acetic Acid | Neat (excess reagent) | |
| Reaction Temperature | 110-120 °C | 100-110 °C | |
| Reaction Time | 2-3 hours | 3-4 hours | |
| Typical Scale | 100 g | 100 g | |
| Product Yield | 85-95% | 80-90% | 68-85% |
| Product Purity (pre-purification) | >95% | >90% | |
| Product Purity (post-purification) | N/A | >98% | >98% |
| Purification Method | Precipitation and washing | Quenching, filtration, and recrystallization |
Experimental Protocols
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phosphorus oxychloride (POCl3) is a highly corrosive and toxic liquid that reacts violently with water. Handle only in a dry, well-ventilated fume hood, wearing acid-resistant gloves, a lab coat, and a face shield. Ensure a quenching station with a neutralizing agent (e.g., sodium bicarbonate solution) is readily available.
-
3-Methylmaleic anhydride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
All reactions should be performed in a well-maintained fume hood.
Step 1: Synthesis of 4-methyl-1,2-dihydropyridazine-3,6-dione
Materials:
-
3-Methylmaleic anhydride (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.1 eq)
-
Glacial acetic acid (3-5 volumes)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-methylmaleic anhydride (e.g., 100 g) and glacial acetic acid (e.g., 400 mL).
-
Stir the mixture to obtain a clear solution.
-
Slowly add hydrazine hydrate (e.g., 1.1 equivalents) to the solution. An exothermic reaction will occur, and the internal temperature may rise. Maintain the temperature below 50 °C during the addition.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product will form.
-
Filter the solid product using a Buchner funnel and wash the filter cake with a small amount of cold deionized water, followed by cold ethanol.
-
Dry the product under vacuum at 60-70 °C to a constant weight. The expected yield is 85-95%.
Step 2: Synthesis of this compound
Materials:
-
4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq)
-
Phosphorus oxychloride (POCl3, 3-5 eq)
-
Ice
-
Saturated sodium bicarbonate solution
-
Toluene or Ethyl acetate for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser (with a gas outlet connected to a scrubber)
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Dropping funnel
-
Large beaker for quenching
-
Buchner funnel and filter flask
Procedure:
-
In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, carefully add phosphorus oxychloride (e.g., 3-5 equivalents).
-
Slowly add the 4-methyl-1,2-dihydropyridazine-3,6-dione (e.g., 100 g) portion-wise to the stirred POCl3. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. The reaction should be carried out under a nitrogen or argon atmosphere, and the exhaust from the condenser should be passed through a scrubber containing a sodium hydroxide solution to neutralize any evolved HCl gas.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quenching (Perform with extreme caution in a fume hood): Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate large beaker with vigorous stirring. This is a highly exothermic process, and HCl gas will be evolved.
-
After the initial vigorous reaction has subsided, continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.
-
Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum. The expected yield of the crude product is 80-90%.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot toluene or ethyl acetate.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity should be >98%.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of the synthesis and purification process.
Application Notes and Protocols: Flow Chemistry Applications for Pyridazinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. Traditional batch synthesis of these compounds can present challenges related to reaction control, scalability, and safety, particularly for exothermic reactions or when handling hazardous reagents. Flow chemistry, or continuous flow synthesis, offers a powerful alternative to conventional batch processing. By performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, flow chemistry provides enhanced heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, improved safety, and greater potential for automation and scalability.
These application notes provide detailed, illustrative protocols for the synthesis of pyridazinone derivatives using flow chemistry. While specific, published end-to-end flow synthesis protocols for pyridazinones are not abundant, the following sections adapt well-established batch synthesis routes for pyridazinones to a continuous flow setup, based on common practices in flow chemistry for the synthesis of other nitrogen-containing heterocycles. These protocols are intended to serve as a practical guide for researchers looking to leverage the advantages of flow chemistry for the synthesis of pyridazinone-based compounds.
Data Presentation: A Comparative Overview of Pyridazinone Synthesis in Flow
The following table summarizes the key quantitative parameters for two distinct, illustrative protocols for the synthesis of pyridazinone derivatives in a continuous flow setup.
| Parameter | Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Protocol 2: Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one |
| Reactant A | 4-oxo-4-phenylbutanoic acid | Levulinic acid (4-oxopentanoic acid) |
| Concentration A | 0.5 M in Ethanol | 0.6 M in 1,4-Dioxane |
| Reactant B | Hydrazine hydrate | Phenylhydrazine |
| Concentration B | 0.55 M in Ethanol | 0.6 M in 1,4-Dioxane |
| Flow Rate (Reactant A) | 0.5 mL/min | 0.4 mL/min |
| Flow Rate (Reactant B) | 0.5 mL/min | 0.4 mL/min |
| Reactor Type | PFA Tubing | Stainless Steel Coil |
| Reactor Volume | 10 mL | 8 mL |
| Residence Time | 10 minutes | 10 minutes |
| Temperature | 120 °C | 140 °C |
| Pressure | 10 bar | 15 bar |
| Back Pressure Regulator | 150 psi | 220 psi |
| Yield (Hypothetical) | ~90% (in-line monitoring) | ~85% (in-line monitoring) |
| Work-up | In-line liquid-liquid extraction | In-line solvent switch and crystallization |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from 4-oxo-4-phenylbutanoic acid
This protocol details the cyclocondensation of a γ-keto acid with hydrazine hydrate in a heated flow reactor.
Materials and Reagents:
-
4-oxo-4-phenylbutanoic acid
-
Hydrazine hydrate
-
Ethanol (Reagent Grade)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Two high-pressure pumps (e.g., HPLC pumps)
-
T-mixer
-
PFA tubing reactor coil (10 mL volume)
-
Heated oil bath or column heater
-
Back pressure regulator (BPR)
-
In-line monitoring system (e.g., FT-IR or UV-Vis)
-
Liquid-liquid separator
-
Collection flask
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of 4-oxo-4-phenylbutanoic acid in ethanol (Solution A).
-
Prepare a 0.55 M solution of hydrazine hydrate in ethanol (Solution B).
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
System Setup:
-
Set up the flow chemistry system as depicted in the general workflow diagram.
-
Prime the pumps and lines with ethanol.
-
Heat the reactor coil to 120 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at a flow rate of 0.5 mL/min each through the T-mixer and into the heated reactor coil. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
The reaction mixture flows through the back pressure regulator.
-
Monitor the reaction conversion using an in-line analytical tool.
-
-
Work-up and Isolation:
-
The output from the reactor is directed to a liquid-liquid separator.
-
Introduce a stream of ethyl acetate (1.0 mL/min) and a stream of saturated aqueous sodium bicarbonate solution (1.0 mL/min) into the separator.
-
Collect the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Protocol 2: Continuous Flow Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid
This protocol outlines the synthesis of an N-substituted pyridazinone using phenylhydrazine under elevated temperature and pressure in a stainless steel reactor.
Materials and Reagents:
-
Levulinic acid (4-oxopentanoic acid)
-
Phenylhydrazine
-
1,4-Dioxane
-
Toluene
-
Hexanes
-
Anhydrous magnesium sulfate
Equipment:
-
Two high-pressure pumps
-
Static mixer
-
Stainless steel reactor coil (8 mL volume)
-
Forced-air convection oven or similar heating unit
-
Back pressure regulator (BPR)
-
Automated collection system with solvent-switching capability
Procedure:
-
Reagent Preparation:
-
Prepare a 0.6 M solution of levulinic acid in 1,4-dioxane (Solution A).
-
Prepare a 0.6 M solution of phenylhydrazine in 1,4-dioxane (Solution B).
-
Filter both solutions through a 0.45 µm filter.
-
-
System Setup:
-
Assemble the flow chemistry system.
-
Pre-heat the reactor to 140 °C.
-
Set the back pressure regulator to 15 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at a flow rate of 0.4 mL/min each into the static mixer and then through the heated stainless steel reactor coil. The total flow rate is 0.8 mL/min, corresponding to a residence time of 10 minutes.
-
The reaction stream passes through the back pressure regulator and is directed to the collection system.
-
-
Work-up and Isolation:
-
The reaction output is collected in a vessel containing toluene.
-
The 1,4-dioxane is removed by azeotropic distillation under reduced pressure.
-
Cool the resulting toluene solution to 0-5 °C to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to obtain 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the condensation of levulinic acid with hydrazine hydrate to form 6-methyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is then subjected to chlorination using an appropriate agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: I am observing a low yield in the final chlorination step. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. The purity of the starting material, 6-methyl-4,5-dihydropyridazin-3(2H)-one, is also crucial; impurities can interfere with the chlorination process. Additionally, the choice and amount of chlorinating agent can significantly impact the yield. An excess or insufficient amount of the agent may lead to side reactions or an incomplete conversion.
Q3: My final product is contaminated with an impurity that I am struggling to identify. What are the likely side products?
A3: During the chlorination step, several side reactions can occur. Over-chlorination can lead to the formation of dichlorinated pyridazinone derivatives. Another possibility is the formation of isomers, where the chlorine atom is substituted at a different position on the pyridazinone ring. If the initial condensation reaction was incomplete, you might also have unreacted 6-methyl-4,5-dihydropyridazin-3(2H)-one in your final product.
Q4: What purification methods are most effective for this compound?
A4: Recrystallization is a commonly used and effective method for purifying the final product. Suitable solvents for recrystallization often include ethanol or a mixture of ethanol and water. Column chromatography can also be employed for more challenging separations, particularly for removing isomeric impurities. The choice of eluent will depend on the specific impurities present.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety measures are essential. Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance that should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The reaction can be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath on standby.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 6-methyl-4,5-dihydropyridazin-3(2H)-one (Step 1) | Incomplete reaction between levulinic acid and hydrazine hydrate. | Increase the reaction time or reflux temperature. Ensure the pH of the reaction mixture is within the optimal range for condensation. |
| Loss of product during workup. | Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted to maximize product precipitation or extraction. | |
| Low Yield of this compound (Step 2) | Insufficient chlorinating agent. | Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the pyridazinone substrate. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or another suitable analytical method. | |
| Presence of Dichlorinated Byproducts | Excess of chlorinating agent or prolonged reaction time. | Reduce the amount of the chlorinating agent and carefully monitor the reaction to stop it once the starting material is consumed. |
| Formation of Isomeric Impurities | Non-selective chlorination. | Investigate the use of a milder or more selective chlorinating agent. Reaction temperature control is also critical. |
| Product is an intractable oil instead of a solid | Presence of significant impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product. If successful, scale up the chromatography. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Step 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in a suitable solvent such as ethanol or water.
-
Slowly add hydrazine hydrate to the solution with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a fume hood, place the dried 6-methyl-4,5-dihydropyridazin-3(2H)-one in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) to the flask. The reaction can be exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This step should be performed with extreme caution in a well-ventilated fume hood as it will generate HCl gas.
-
The crude product will precipitate out of the aqueous solution.
-
Isolate the solid by filtration, wash thoroughly with water to remove any residual acid, and then dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the chlorination step.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Purification of 6-Chloro-4-methylpyridazin-3(2H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-Chloro-4-methylpyridazin-3(2H)-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are recrystallization and flash column chromatography. The selection between these methods is typically dictated by the purity of the crude starting material and the specific nature of the impurities present.
Q2: What potential impurities might I encounter during the synthesis and purification of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants for this class of compounds can include unreacted starting materials, reagents, and by-products from side reactions. Isomeric impurities and degradation products formed during the reaction or work-up are also a possibility.
Q3: How can I effectively assess the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and efficient qualitative technique for purity assessment. A mixture of hexane and ethyl acetate can be a good starting point for a mobile phase. For a more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement) is a common choice for pyridazinone derivatives.[1]
Troubleshooting Guides
Recrystallization
Problem: The compound does not crystallize from the solution.
-
Possible Cause: The chosen solvent may be too non-polar, or the concentration of the compound is too low.
-
Solution:
-
Try adding a co-solvent (anti-solvent) dropwise to the heated solution until slight turbidity is observed. For a polar dissolution solvent, a more non-polar anti-solvent like hexanes or heptane can be effective.
-
Concentrate the solution by slowly evaporating some of the solvent.
-
Induce crystallization by scratching the inside of the flask at the solution-air interface with a glass rod.
-
If available, introduce a seed crystal of pure this compound.
-
Problem: The recrystallized product remains impure.
-
Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. Alternatively, the selected solvent may not effectively discriminate between the product and the impurities.
-
Solution:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.
-
Perform a second recrystallization using a different solvent system.
-
Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[1]
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Opt for a solvent with a lower boiling point.
-
Add more solvent to the hot solution to decrease the concentration.
-
Experiment with a solvent mixture.[1]
-
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The polarity of the chosen eluent system is not optimal.
-
Solution: Optimize the solvent system using TLC. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound to ensure good separation on the column.[1]
Problem: The product peak is tailing.
-
Possible Cause: The compound is interacting too strongly with the stationary phase (e.g., silica gel), or the column is overloaded with the sample.
-
Solution:
-
Add a small amount of a more polar solvent to your eluent system.
-
Reduce the quantity of crude material loaded onto the column.
-
Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading it onto the column.
-
Purification Methodologies: A Comparative Overview
| Purification Method | Recommended Solvents/Eluents | Key Considerations | Expected Purity |
| Recrystallization | Ethanol, Toluene, or mixtures with anti-solvents like hexanes or water. | The choice of solvent is critical and should be determined by preliminary solubility tests. Slow cooling is crucial for high purity. | >98% (with optimal solvent) |
| Flash Column Chromatography | Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[2] | The ideal eluent system should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the target compound.[1] | >99% |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water gradients with a C18 column. | This method is suitable for achieving very high purity, especially for small-scale purifications or for separating closely related impurities. | >99.5% |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material and heat the mixture to boiling while stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature.
-
Cooling: Once crystals start to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol
-
Eluent Selection: Using TLC, identify a solvent system that provides a good separation of the target compound from impurities, aiming for an Rf of 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dried silica onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Recrystallization of 6-Chloro-4-methylpyridazin-3(2H)-one
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the recrystallization of 6-Chloro-4-methylpyridazin-3(2H)-one, a common intermediate in pharmaceutical and agricultural research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While specific solubility data for this exact compound is not widely published, ethanol is a highly effective solvent for the recrystallization of many pyridazinone derivatives.[2] Therefore, ethanol is an excellent starting point for solvent screening. Other common solvents to consider for polar heterocyclic compounds include isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or n-hexane/ethyl acetate.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]
Q2: My product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[7] This is common when the solution is too saturated at a temperature higher than the compound's melting point or if significant impurities are present.[8] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to create a more dilute solution, which lowers the saturation temperature.[8]
-
Ensure a slow cooling rate. Allow the flask to cool gradually to room temperature before moving it to an ice bath.[7][8]
-
Consider a different solvent system with a lower boiling point.[7]
Q3: No crystals have formed after cooling the solution. What are the next steps?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[6][7] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[7][9]
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystallization.[7][9]
-
Reducing Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool it again.[7][9]
-
Further Cooling: If crystals still haven't formed at room temperature, place the flask in an ice bath to further decrease the compound's solubility.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[9] To improve your yield:
-
Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in product loss.[6]
-
Ensure Complete Cooling: Allow the solution to cool thoroughly in an ice bath before filtration to maximize the amount of precipitate.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
-
Consider an Anti-Solvent: If using a single solvent gives poor yield, try an anti-solvent crystallization. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) to induce precipitation.[4][10]
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound via cooling crystallization.
1. Solvent Selection:
-
Begin by performing small-scale solubility tests to confirm a suitable solvent. Ethanol is a recommended starting point.[2] The ideal solvent will dissolve the crude material when hot but not when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to its boiling point with stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery rate.[6]
3. Hot Filtration (Optional):
-
If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization in the funnel.[8] Activated charcoal can be added to the boiling solution to remove colored impurities before this step.
4. Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[11] Rapid cooling can lead to the formation of small, impure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.
6. Drying:
-
Dry the crystals under vacuum to remove any residual solvent. The final product should be a pure, crystalline solid.
Data Presentation: Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Advantages | Disadvantages |
| Ethanol | 78 | Often effective for pyridazinone derivatives[2]; volatile and easy to remove. | May have moderate solubility at room temperature, potentially reducing yield. |
| Isopropanol | 82 | Similar properties to ethanol, can be a good alternative. | Higher boiling point may increase risk of oiling out for low-melting solids. |
| Ethyl Acetate | 77 | Good for moderately polar compounds. | Can be prone to hydrolysis if water is present. |
| n-Hexane / Ethyl Acetate | 69-77 | Mixed system allows for fine-tuning of polarity to optimize yield. | Requires careful determination of the correct solvent ratio. |
| Ethanol / Water | 78-100 | Water acts as an anti-solvent for many organics, potentially increasing yield significantly.[3] | Higher risk of oiling out if cooled too quickly; requires careful addition of water.[7] |
Visualizations
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Pyridazinone Cyclization Reactions
Welcome to the technical support center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during pyridazinone cyclization reactions, with a particular focus on addressing low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyridazinone derivatives in a question-and-answer format.
Q1: I am experiencing a very low yield of my desired pyridazinone product. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended. The most critical factors to examine are the purity of your starting materials, the reaction conditions (temperature, solvent, and pH), and the potential for side reactions.
Q2: How does the purity of starting materials affect the reaction yield?
A2: The purity of the γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives is crucial.[1] Impurities can participate in unwanted side reactions, which consume the reactants and inhibit the desired cyclization, leading to a lower yield and complicating the purification process. It is highly recommended to use freshly purified reagents.[1][2]
Q3: What are the common side reactions that can lower the yield of my pyridazinone product?
A3: Several side reactions can compete with the desired pyridazinone formation. A common byproduct is the formation of a hydrazone, which occurs if the subsequent cyclization step is slow or incomplete.[1] Under harsh conditions, such as high temperatures, cleavage of the N-N bond in the hydrazine or the pyridazinone ring can occur, resulting in a complex mixture of degradation products.[1]
Q4: How can I optimize the reaction conditions to improve the yield?
A4: Optimization of reaction conditions is key to maximizing your yield. This involves a careful evaluation of temperature, solvent, and pH.
-
Reaction Temperature: The temperature needs to be carefully controlled. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the final dehydration step of the cyclization. However, strongly acidic conditions may promote side reactions.[1]
-
Water Removal: Since the cyclization reaction produces water, removing it can shift the equilibrium towards the product and improve the yield.[1] This can be achieved using a Dean-Stark apparatus or by adding molecular sieves.[1]
Q5: My TLC analysis shows multiple spots, indicating a complex mixture of products. What could be the cause and how can I simplify the product mixture?
A5: The presence of multiple spots on a TLC plate suggests the formation of side products or isomers.[1] This can be due to a lack of regioselectivity when using unsymmetrical starting materials.[3] To address this, a systematic screening of reaction conditions, including solvent, temperature, and catalysts, may be necessary to favor the formation of the desired product.
Troubleshooting Summary
The following table summarizes common issues leading to low yields in pyridazinone cyclization and provides recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to short reaction time or low temperature. | Optimize reaction conditions by increasing the reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.[3] |
| Side reactions consuming starting materials. | Use a slight excess of hydrazine to drive the cyclization. Identify and minimize conditions that favor side reactions.[3] | |
| Poor quality of starting materials. | Ensure the purity of starting materials before use.[1][3] | |
| Product degradation under reaction or workup conditions. | Employ milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive.[3] | |
| Formation of Multiple Products/Isomers | Lack of regioselectivity with unsymmetrical starting materials. | Screen different solvents, temperatures, and catalysts to improve selectivity. Consider protecting functional groups if necessary. |
| Difficult Product Purification | Formation of closely eluting impurities. | Optimize reaction conditions to minimize byproduct formation. Utilize alternative purification methods like crystallization or preparative HPLC.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to pyridazinone synthesis.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Materials:
-
β-benzoylpropionic acid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and crystallize from ethanol to obtain the purified product.
-
Protocol 2: General Procedure for Purification by Recrystallization [5][6]
-
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point while stirring to dissolve the solid completely. Add small portions of hot solvent if necessary to achieve a clear solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Visualizing the Process
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in pyridazinone cyclization reactions.
General Experimental Workflow for Pyridazinone Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of pyridazinone derivatives.
References
Technical Support Center: Purification of 6-Chloro-4-methylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methylpyridazin-3(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A1: The most prevalent method for synthesizing pyridazin-3(2H)-one derivatives is the condensation of a γ-keto acid with a hydrazine derivative.[1][2][3] For this compound, a likely precursor would be a derivative of levulinic acid (4-oxopentanoic acid). The primary impurities would likely be unreacted starting materials, residual solvents, and potentially side-products from incomplete cyclization or side reactions of the hydrazine.
Q2: My purified this compound product is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration in pyridazinone syntheses can often be attributed to impurities or degradation products. Incomplete oxidation of a dihydropyridazine intermediate can sometimes lead to colored byproducts. The recommended solution is purification by recrystallization or column chromatography. The use of activated carbon during recrystallization can also help in removing colored impurities.
Q3: I am having trouble getting my this compound to crystallize. What are some common issues and solutions?
A3: Difficulty in crystallization is a common issue in organic synthesis. For pyridazinone derivatives, several factors could be at play:
-
Purity of the crude product: High levels of impurities can inhibit crystallization. It is advisable to start with a purer material, possibly after a preliminary purification by column chromatography.
-
Solvent choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridazinone derivatives, ethanol, dioxane, and benzene have been used successfully.[4][5]
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to dissolve the compound in a minimal amount of hot solvent. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling rate: Slow cooling generally promotes the formation of larger, purer crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q4: I am seeing significant tailing of my compound on a silica gel column. How can I improve the peak shape?
A4: Tailing on silica gel is a common problem with nitrogen-containing heterocyclic compounds like pyridazines. This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The chosen solvent is too good, even at low temperatures. | Screen for alternative solvents where the compound has lower solubility at room temperature. Consider using a solvent/anti-solvent system. |
| Low recovery from column chromatography. | The compound is strongly adsorbed onto the silica gel. | As mentioned in Q4, add a basic modifier like triethylamine to the eluent. Also, ensure the chosen eluent system provides an appropriate Rf value (typically 0.2-0.4) in TLC analysis before running the column. |
| The product appears to be volatile and is lost during solvent removal. | The compound may have a relatively low boiling point or sublimes. | Use a rotary evaporator at a lower temperature and reduced pressure. For final drying, use a vacuum oven at a moderate temperature. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| The melting point of the purified product is broad or lower than expected. | The product is still impure. | Repeat the purification step. If recrystallization was used, try a different solvent. If column chromatography was used, try a different eluent system or a different stationary phase like alumina. |
| Extra peaks are observed in the NMR or LC-MS analysis. | Presence of isomers or closely related impurities. | Optimize the column chromatography conditions, such as using a shallower gradient, to improve separation. Preparative HPLC could also be an option for difficult separations. |
| The product is an oil instead of a solid. | This could be due to residual solvent or the presence of impurities that depress the melting point. | Try triturating the oil with a non-polar solvent like hexane or ether to induce crystallization. Ensure all solvent is removed under high vacuum. |
Experimental Protocols
General Protocol for Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Protocol for Silica Gel Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Solubility of a Structurally Similar Compound (6-Phenylpyridazin-3(2H)-one)
The following table provides solubility data for a related pyridazinone, which can serve as a guide for solvent selection.
| Solvent | Mole Fraction Solubility at 318.2 K |
| Dimethyl sulfoxide (DMSO) | 4.73 × 10⁻¹ |
| Polyethylene glycol-400 (PEG-400) | 4.12 × 10⁻¹ |
| Transcutol® | 3.46 × 10⁻¹ |
| Ethyl acetate (EA) | 8.10 × 10⁻² |
| 2-Butanol | 2.18 × 10⁻² |
| 1-Butanol | 2.11 × 10⁻² |
| Propylene glycol (PG) | 1.50 × 10⁻² |
| Isopropyl alcohol (IPA) | 1.44 × 10⁻² |
| Ethylene glycol (EG) | 1.27 × 10⁻² |
| Ethanol | 8.22 × 10⁻³ |
| Methanol | 5.18 × 10⁻³ |
| Water | 1.26 × 10⁻⁵ |
(Data is for 6-phenylpyridazin-3(2H)-one and is intended for illustrative purposes)[6]
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Detailed workflow for the recrystallization of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
dechlorination as a side reaction in chloropyridazinone chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloropyridazinone chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the undesired side reaction of dechlorination.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination and why is it a significant problem in chloropyridazinone chemistry?
Dechlorination is a chemical reaction where a chlorine atom on the pyridazinone ring is replaced by a hydrogen atom. This is a significant issue, particularly in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig), because it converts the reactive chloropyridazinone starting material into an unreactive, dechlorinated byproduct. This reduces the yield of the desired functionalized product, complicates purification, and consumes expensive reagents.[1][2]
Q2: What are the primary causes of dechlorination as a side reaction?
Dechlorination, often occurring as a hydrodechlorination process, is typically promoted by factors within the catalytic cycle of cross-coupling reactions. Key causes include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more critically, the phosphine ligand is paramount. While electron-rich, bulky ligands are necessary to activate the strong carbon-chlorine (C-Cl) bond, an inappropriate choice can sometimes favor dechlorination.[2][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective for chloropyridazines and can lead to side reactions.[2]
-
Presence of a Hydrogen Source: The reaction mixture may contain sources of hydrogen or hydride. Protic solvents (like alcohols), residual water in aprotic solvents, or even certain bases can act as hydrogen donors, leading to the reduction of the C-Cl bond.[2][4]
-
Ineffective Base: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[3] An unsuitable base can disrupt the catalytic cycle, potentially leading to side reactions like dechlorination.
-
Reaction Conditions: Elevated temperatures can sometimes increase the rate of side reactions, including catalyst decomposition and dechlorination.[5] Furthermore, the presence of oxygen can deactivate the active Pd(0) catalyst, leading to the formation of Pd(II) species that may promote homocoupling and other undesired pathways.[2][3]
Troubleshooting Guide for Dechlorination
Q3: I am observing a significant amount of the dechlorinated pyridazinone byproduct in my reaction. What should I investigate first?
If you are facing issues with dechlorination, a systematic evaluation of your reaction components is the best approach.[3]
-
Verify an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your solvents are thoroughly degassed and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[2][3]
-
Check for Hydrogen Sources: Ensure all solvents are anhydrous. If using a solvent system like dioxane/water, make sure the water is degassed.[6][7]
-
Re-evaluate Your Catalyst System: The combination of palladium source and ligand is the most common cause of issues with chloro-heterocycles.[3] If you are using a standard catalyst like Pd(PPh₃)₄, it is likely insufficient.[2]
Q4: How can I select a better catalyst system to minimize dechlorination?
For challenging substrates like chloropyridazinones, a more active catalyst system is required to ensure the desired cross-coupling outcompetes the dechlorination pathway.
-
Palladium Precatalyst: Use air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species. Examples include Pd(OAc)₂ or Pd₂(dba)₃.[8][9]
-
Ligands: This is the most critical component. Switch to electron-rich, sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[3] These ligands promote the difficult oxidative addition step to the C-Cl bond, accelerating the desired reaction.[3] N-heterocyclic carbene (NHC) ligands are another powerful class of ligands for these transformations.[10][11]
Q5: Which bases and solvents are recommended for coupling reactions with chloropyridazinones?
-
Bases: Strong, non-nucleophilic inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently recommended choices for Suzuki couplings of challenging heteroaryl chlorides.[3][6]
-
Solvents: Anhydrous aprotic solvents are generally preferred. Mixtures of 1,4-dioxane/water, toluene/water, or 2-MeTHF are common.[3][5] It is crucial to degas all solvents thoroughly before use.[3]
Data Presentation
The selection of reaction components has a significant impact on minimizing dechlorination. The following table summarizes qualitative trends for optimizing a Suzuki-Miyaura coupling reaction.
| Parameter | Condition to Avoid (Favors Dechlorination) | Recommended Condition (Minimizes Dechlorination) | Rationale |
| Catalyst System | Standard, less active catalysts (e.g., Pd(PPh₃)₄) | Highly active systems with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) or NHC ligands. | The strong C-Cl bond requires a highly active catalyst to promote oxidative addition over side reactions.[2][3] |
| Base | Weak or highly nucleophilic bases. | Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | The base is critical for activating the boronic acid; improper selection can stall the catalytic cycle.[3] |
| Solvent | Solvents with high water content; non-degassed solvents. | Anhydrous, thoroughly degassed aprotic solvents (e.g., dioxane, toluene), sometimes with a small amount of degassed water.[3][6] | Minimizes potential hydrogen sources and prevents catalyst deactivation by oxygen.[2][3] |
| Atmosphere | Aerobic conditions (presence of air). | Strictly inert atmosphere (Argon or Nitrogen). | The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Dechlorination
This protocol is a general guideline for the coupling of a chloropyridazinone with a generic arylboronic acid, based on established methods for similar challenging heteroaryl chlorides.[3][6][8]
Materials:
-
Chloropyridazinone derivative (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the chloropyridazinone, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane and degassed water via syringe.[6]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for 6-Chloro-4-methylpyridazin-3(2H)-one
This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Chloro-4-methylpyridazin-3(2H)-one with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection for quantification and quality control.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC method with UV detection is proposed as the primary analytical procedure for this compound.
Proposed HPLC Method Parameters
A robust HPLC method was developed to ensure accurate and precise quantification of this compound. The key chromatographic conditions are summarized below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (UV Detector) |
| Run Time | 10 minutes |
Experimental Protocol: HPLC Method Development and Validation
The development and validation of the HPLC method followed a systematic approach to ensure reliability and robustness.
-
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample solutions are prepared by dissolving the test material in the mobile phase to achieve a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
The HPLC system is equilibrated with the mobile phase for at least 30 minutes.
-
A blank (mobile phase) is injected first to ensure a stable baseline.
-
Calibration standards are injected in ascending order of concentration.
-
Sample solutions are then injected for analysis.
-
-
Method Validation:
-
Linearity: Assessed by plotting the peak area against the concentration of the calibration standards and determining the correlation coefficient (r²).
-
Precision: Evaluated by repeated injections of a standard solution at a single concentration (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) is calculated.
-
Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Assessed by analyzing a placebo or matrix blank to ensure no interfering peaks at the retention time of the analyte.
-
Experimental Workflow Diagram
A Comparative Guide to the Synthetic Validation of 6-Chloro-4-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the preparation of 6-Chloro-4-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The routes are evaluated based on established chemical transformations, with detailed experimental protocols provided for each key step.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of the two proposed synthetic routes to this compound. Route 1 is a targeted synthesis involving the formation of the 4-methylpyridazinone core followed by chlorination. Route 2 presents an alternative approach starting from a commercially available anhydride, which would require subsequent functionalization to introduce the methyl group.
| Parameter | Route 1: Cyclization-Chlorination | Route 2: Anhydride Condensation-Functionalization (Hypothetical) |
| Starting Materials | 3-Methyl-4-oxobutanoic acid, Hydrazine hydrate, Phosphorus oxychloride | Maleic anhydride, Hydrazine hydrate, Methylating agent, Chlorinating agent |
| Number of Steps | 2 | 3-4 |
| Key Intermediates | 4-Methylpyridazin-3(2H)-one | 1,2-Dihydropyridazine-3,6-dione |
| Potential Yield | Moderate to High | Variable, dependent on methylation efficiency |
| Scalability | Good | Potentially more complex due to multiple steps |
| Purity of Final Product | Good, purification by crystallization/chromatography | May require extensive purification |
| Reagent Availability | Readily available | Readily available |
| Safety Considerations | Use of POCl₃ requires caution (corrosive, reacts violently with water) | Standard laboratory precautions |
Experimental Protocols
Route 1: Cyclization-Chlorination
This route is a robust and direct method for the synthesis of this compound.
Step 1: Synthesis of 4-Methylpyridazin-3(2H)-one
This procedure is based on the well-established reaction of γ-keto acids with hydrazine to form dihydropyridazinones.[1][2]
-
Materials:
-
3-Methyl-4-oxobutanoic acid (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve 3-Methyl-4-oxobutanoic acid in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-Methylpyridazin-3(2H)-one.
-
Step 2: Synthesis of this compound
The chlorination of the pyridazinone ring is effectively achieved using phosphorus oxychloride.[3][4]
-
Materials:
-
4-Methylpyridazin-3(2H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
-
-
Procedure:
-
In a well-ventilated fume hood, carefully add 4-Methylpyridazin-3(2H)-one to an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to yield this compound.
-
Route 2: Anhydride Condensation-Functionalization (Alternative)
This hypothetical route offers an alternative starting point but requires more steps to achieve the target molecule.
Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione
This reaction is a standard method for the formation of the pyridazinedione ring.
-
Materials:
-
Maleic anhydride (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve maleic anhydride in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution while maintaining the temperature below 30°C.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry to obtain 1,2-Dihydropyridazine-3,6-dione.
-
Subsequent steps would involve the selective methylation at the 4-position and a double chlorination followed by selective reduction to arrive at the final product. These steps would require significant optimization.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the proposed synthetic routes and the key decision points in the validation process.
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Guide to the Biological Activity of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed pyridazinone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and vasodilatory properties. The information is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Pyridazinone derivatives have emerged as promising candidates for anticancer drug development, with many exhibiting potent inhibitory activity against various cancer cell lines and key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Anticancer and VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |
| 10l | Melanoma (LOX IMVI) | GI₅₀ | 1.66 | - | [1] |
| NSCLC (A549/ATCC) | GI₅₀ | 2.53 | - | [1] | |
| Prostate (PC-3) | GI₅₀ | 3.26 | - | [1] | |
| Colon (HT29) | GI₅₀ | 4.14 | - | [1] | |
| 17a | Melanoma (LOX IMVI) | GI₅₀ | 2.11 | Potent Inhibition | [1] |
| NSCLC (A549/ATCC) | GI₅₀ | 3.15 | [1] | ||
| Prostate (PC-3) | GI₅₀ | 4.28 | [1] | ||
| Colon (HT29) | GI₅₀ | 5.37 | [1] | ||
| Compound 43 | Pancreas (Panc-1) | IC₅₀ | 2.9 | - | [2] |
| Pancreas (Paca-2) | IC₅₀ | 2.2 | - | [2] | |
| Compound 10 | HepG2 | IC₅₀ | 4.25 | 0.12 | [3] |
| MCF-7 | IC₅₀ | 6.08 | [3] | ||
| Compound 8 | HepG2 | IC₅₀ | 4.34 | 0.13 | [3] |
| MCF-7 | IC₅₀ | 10.29 | [3] | ||
| Compound 9 | HepG2 | IC₅₀ | 4.68 | 0.13 | [3] |
| MCF-7 | IC₅₀ | 11.06 | [3] | ||
| Sorafenib | HepG2 | IC₅₀ | 9.18 | 0.10 | [3] |
| MCF-7 | IC₅₀ | 5.47 | [3] | ||
| Doxorubicin | HepG2 | IC₅₀ | 7.94 | - | [3] |
| MCF-7 | IC₅₀ | 8.07 | - | [3] | |
| Compound 6 | HCT-116 | IC₅₀ | 9.3 | 0.06083 | [4] |
| HepG-2 | IC₅₀ | 7.8 | [4] | ||
| Sorafenib | - | - | - | 0.05365 | [4] |
Note: GI₅₀ represents the concentration required to inhibit cell growth by 50%, while IC₅₀ is the concentration that inhibits a specific target (like VEGFR-2) or cell viability by 50%.
Experimental Protocols
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and various concentrations of the pyridazinone derivative in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazinone derivatives.
Anti-inflammatory Activity
Several pyridazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and phosphodiesterase 4 (PDE4).[5][6][7][8]
Comparative Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Assay | Target Cell Line | Activity Metric | Value | Reference |
| Compound 71 | LPS-induced NF-κB activation | THP1-Blue | % Inhibition at 20 µM | ~60% | [9] |
| Compound 84 | LPS-induced NF-κB activation | THP1-Blue | % Inhibition at 20 µM | ~75% | [9] |
| Compound 4ba | PDE4B Inhibition | - | IC₅₀ | 251 ± 18 nM | [5] |
| Roflumilast | PDE4B Inhibition | - | % Inhibition at 20 µM | 75% | [5] |
Experimental Protocols
LPS-Induced NF-κB Inhibition Assay in THP1-Blue™ Cells
This assay measures the inhibition of NF-κB activation in a human monocytic cell line.
-
Cell Culture: Culture THP1-Blue™ NF-κB reporter cells according to the manufacturer's instructions.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyridazinone derivatives for 30 minutes.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce NF-κB activation.
-
Incubation: Incubate the cells for 24 hours.
-
Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP), the reporter gene product, in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of the PDE4 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the PDE4 enzyme, a fluorescently labeled cAMP substrate, and various concentrations of the test compounds in a suitable buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period.
-
Enzyme Quench: Stop the enzymatic reaction.
-
Detection: Add a binding agent that selectively binds to the unhydrolyzed cAMP substrate, resulting in a change in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization and calculate the percentage of PDE4 inhibition. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Visualization
Caption: LPS-induced NF-κB signaling pathway and the inhibitory action of pyridazinone derivatives.
Antimicrobial Activity
Pyridazinone derivatives have also been investigated for their antimicrobial properties, showing efficacy against various bacterial and fungal strains.
Comparative Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10h | Staphylococcus aureus | 16 | [1] |
| 8g | Candida albicans | 16 | [1] |
| Compound 7 | E. coli | 7.8 (µM) | [8] |
| S. aureus (MRSA) | 7.8 (µM) | [8] | |
| A. baumannii | 7.8 (µM) | [8] | |
| Compound 13 | P. aeruginosa | 7.48 (µM) | [8] |
| A. baumannii | 3.74 (µM) | [8] | |
| Amikacin | Various Bacteria | (Reference Drug) | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the pyridazinone derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Vasodilatory Activity
Certain pyridazinone derivatives have demonstrated potent vasodilatory effects, suggesting their potential in the treatment of cardiovascular diseases.
Comparative Vasodilatory Activity of Pyridazinone Derivatives on Rat Aorta
| Compound ID | EC₅₀ (µM) | Reference Standard | EC₅₀ (µM) | Reference |
| 4f | 0.0136 | Hydralazine | 18.2100 | [10] |
| 4h | 0.0117 | Isosorbide Mononitrate | 30.1 | [10] |
| 5d | 0.0053 | Diazoxide | 19.5 | [10] |
| 5e | 0.0025 | Nitroglycerin | 0.1824 | [10] |
| 2e | 0.1162 | Hydralazine | 18.21 | [11] |
| 2h | 0.07154 | Diazoxide | 19.5 | [11] |
| 2j | 0.02916 | Nitroglycerin | 0.1824 | [11] |
| Compound 9 | 0.051 | - | - | [2] |
| Compound 10 | 35.3 | - | - | [2] |
Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Vasodilation Assay on Isolated Rat Thoracic Aorta
-
Aorta Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.
-
Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Add cumulative concentrations of the pyridazinone derivatives to the organ bath.
-
Response Measurement: Record the changes in isometric tension to measure the relaxation of the aortic rings.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC₅₀ value.
Experimental Workflow Visualization
Caption: Experimental workflow for the vasodilation assay on isolated rat thoracic aorta.
This comparative guide highlights the significant potential of pyridazinone derivatives across multiple therapeutic areas. The presented data and experimental protocols offer a foundation for further research and development of this versatile chemical scaffold.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of Pyridazinones: A Cost-Effectiveness Analysis
Pyridazinone and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties. The efficiency and economic viability of synthesizing these scaffolds are of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of three prominent synthetic pathways to pyridazinones, evaluating their cost-effectiveness based on starting material costs, reaction efficiency, and overall process complexity.
Comparative Analysis of Synthetic Pathways
The synthesis of the pyridazinone core can be broadly approached via three main strategies, each with distinct advantages and disadvantages.
Route 1: From Maleic Anhydride: This is a classical and versatile approach that involves the condensation of maleic anhydride or its derivatives with hydrazine hydrate. The reaction is typically straightforward and can be performed under both conventional heating and microwave irradiation. The starting materials, maleic anhydride and hydrazine hydrate, are readily available and relatively inexpensive bulk chemicals, making this route attractive for large-scale synthesis. Variations of this method, including one-pot, three-component reactions, have been developed to increase efficiency and introduce molecular diversity.
Route 2: From 3,6-Dichloropyridazine: This pathway utilizes the commercially available 3,6-dichloropyridazine as a scaffold, upon which various functionalities can be introduced through nucleophilic substitution reactions. This method offers a more direct way to access a wide array of substituted pyridazinones by reacting the starting material with different nucleophiles. While the starting material is more expensive than maleic anhydride, this route can be more step-economical for producing specific, highly functionalized derivatives.
Route 3: From β-Aroylpropionic Acids: This method involves the cyclization of β-aroylpropionic acids with hydrazine hydrate. These keto acids can be synthesized via Friedel-Crafts acylation of aromatic compounds with succinic anhydride. This pathway is particularly useful for synthesizing 6-arylpyridazinones, an important subclass with significant biological activities. The cost-effectiveness of this route is largely dependent on the cost and availability of the substituted aromatic starting materials.
Green Chemistry Approaches: Across these pathways, the use of microwave-assisted synthesis has emerged as a significant improvement over conventional heating methods. Microwave irradiation often leads to dramatic reductions in reaction times (from hours to minutes) and significant increases in product yields.[1] This not only accelerates the research and development process but also offers potential for reduced energy consumption and operational costs in larger-scale production.
Data Presentation: Comparison of Synthetic Pathways
| Parameter | Route 1: From Maleic Anhydride | Route 2: From 3,6-Dichloropyridazine | Route 3: From β-Aroylpropionic Acids |
| Starting Materials | Maleic anhydride, Hydrazine hydrate | 3,6-Dichloropyridazine, Nucleophiles | Substituted benzene, Succinic anhydride, Hydrazine hydrate |
| Relative Cost of Starting Materials | Low | High | Medium to High |
| Reaction Conditions (Conventional) | Reflux in ethanol or acetic acid, several hours | Varies with nucleophile, often reflux in a suitable solvent | Reflux in ethanol or acetic acid for 8+ hours[2] |
| Reaction Conditions (Microwave) | 150°C, 2-8 minutes[3] | N/A (less common for this initial step) | 1-3 minutes[4] |
| Typical Yields (Conventional) | Moderate to Good | Good to Excellent | Good |
| Typical Yields (Microwave) | Excellent (up to 98%)[1] | N/A | Good |
| Key Advantages | Inexpensive starting materials, scalable, amenable to green chemistry | Direct route to diverse derivatives, high yields for substitution reactions | Access to 6-arylpyridazinones, established methodology |
| Key Disadvantages | May require multiple steps for complex derivatives | Higher cost of starting material | Can be a multi-step process (synthesis of the keto acid) |
| Suitability | Large-scale synthesis of the core pyridazinone structure | Laboratory-scale synthesis of diverse libraries for drug discovery | Synthesis of specific 6-arylpyridazinone targets |
Experimental Protocols
Route 1: Microwave-Assisted Synthesis of 6-hydroxy-2-phenylpyridazin-3-one from Maleic Anhydride[1]
Materials:
-
Maleic anhydride (6.00 mmol)
-
Phenylhydrazine hydrochloride (3.00 mmol)
-
Concentrated hydrochloric acid (0.5 ml)
-
Saturated sodium carbonate solution
-
N,N-dimethylformamide (for recrystallization)
Equipment:
-
Microwave reactor
-
Conical flask
-
Beaker
-
Filtration apparatus
Procedure:
-
A mixture of maleic anhydride, phenylhydrazine hydrochloride, and concentrated hydrochloric acid is placed in a conical flask.
-
The flask is introduced into the microwave oven and irradiated for 4 minutes at 100% power.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, 10 ml of water is added to the reaction mixture.
-
The pH of the solution is adjusted to 7 with a saturated sodium carbonate solution.
-
The solution is cooled, and the resulting white solid is collected by filtration.
-
The crude product is recrystallized from N,N-dimethylformamide to yield the pure product (up to 98% yield).
Route 2: Synthesis of 3-Chloro-6-substituted phenyl pyridazine from 3,6-Dichloropyridazine (General Concept)[4]
While a specific one-step protocol for a direct cost-comparison isn't readily available in the provided search results, the general principle involves the nucleophilic substitution of one of the chlorine atoms on the 3,6-dichloropyridazine ring. The following is a conceptual procedure based on typical nucleophilic aromatic substitution reactions.
Materials:
-
3,6-Dichloropyridazine
-
A desired nucleophile (e.g., a substituted aniline or phenol)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
3,6-Dichloropyridazine and the nucleophile are dissolved in the solvent in a round-bottom flask.
-
The base is added to the mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
Route 3: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one from β-Benzoylpropionic Acid[2]
Step 3a: Synthesis of β-Benzoylpropionic acid
-
Benzene is reacted with succinic anhydride in the presence of aluminum chloride (Friedel-Crafts acylation).
-
The mixture is refluxed for 4 hours.
-
The reaction is quenched with ice-cold hydrochloric acid and the crude product is obtained after steam distillation and concentration.
-
Purification is achieved by dissolving in sodium bicarbonate solution, extraction, and subsequent acidification.
Step 3b: Cyclization to form the Pyridazinone
-
β-Benzoylpropionic acid (0.1 M) is refluxed with hydrazine hydrate (1 ml) in ethanol (25 ml) for 8 hours.
-
The reaction mixture is concentrated and then poured into ice-cold water.
-
The precipitated product is collected and crystallized from ethanol.
Mandatory Visualization
References
alternative and greener synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one
A shift towards more sustainable chemical manufacturing is reshaping the synthesis of key pharmaceutical intermediates. This guide provides a comparative analysis of the conventional and a greener, microwave-assisted synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one, a valuable scaffold in drug discovery. The data presented highlights the significant advantages of green chemistry principles in reducing reaction times, energy consumption, and the use of hazardous materials.
The pyridazinone core is a recurring motif in a multitude of biologically active compounds, driving continuous efforts to develop efficient and environmentally benign synthetic routes. The conventional synthesis of this compound, while effective, often involves lengthy reaction times and the use of hazardous reagents. In contrast, emerging microwave-assisted methods offer a compelling alternative, drastically accelerating reaction rates and often proceeding under milder conditions.
At a Glance: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Synthesis | Greener (Microwave-Assisted) Synthesis |
| Starting Materials | 3-Methylmaleic anhydride, Hydrazine hydrate, Phosphorus oxychloride | 3-Methylmaleic anhydride, Hydrazine hydrate, N-Chlorosuccinimide (NCS) |
| Reaction Time | Several hours to days | Minutes |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |
| Solvent Use | Often requires organic solvents for reaction and workup | Can often be performed in greener solvents or solvent-free |
| Reagent Hazard | Phosphorus oxychloride is highly corrosive and toxic | N-Chlorosuccinimide is a milder chlorinating agent |
| Yield | Variable | Often comparable or higher |
Conventional Synthesis Pathway
The traditional route to this compound typically involves a two-step process. The first step is the condensation of 3-methylmaleic anhydride with hydrazine hydrate to form 4-methyl-1,2-dihydropyridazine-3,6-dione. The subsequent chlorination of this intermediate is commonly achieved using a strong and hazardous chlorinating agent like phosphorus oxychloride.
Caption: Conventional two-step synthesis of this compound.
Greener Microwave-Assisted Synthesis Pathway
The greener approach leverages the efficiency of microwave irradiation to significantly shorten reaction times. This method can also utilize a less hazardous chlorinating agent, such as N-chlorosuccinimide (NCS). The synthesis can potentially be performed in a one-pot fashion, further reducing waste and simplifying the overall process.
Caption: Greener one-pot microwave-assisted synthesis of this compound.
Experimental Protocols
Conventional Synthesis of this compound
Step 1: Synthesis of 4-methyl-1,2-dihydropyridazine-3,6-dione
-
To a solution of 3-methylmaleic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid, add hydrazine hydrate (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-methyl-1,2-dihydropyridazine-3,6-dione.
Step 2: Synthesis of this compound
-
To a flask containing 4-methyl-1,2-dihydropyridazine-3,6-dione (1 equivalent), slowly add phosphorus oxychloride (excess, e.g., 3-5 equivalents) under a fume hood.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Greener, Microwave-Assisted Synthesis of this compound
One-Pot Procedure
-
In a microwave-safe reaction vessel, combine 3-methylmaleic anhydride (1 equivalent) and hydrazine hydrate (1 equivalent) in a minimal amount of a high-boiling point, microwave-transparent solvent (e.g., dimethylformamide or in some cases, solvent-free).
-
Irradiate the mixture in a microwave reactor for a short period (e.g., 2-5 minutes) at a specific temperature to form the pyridazinone intermediate.
-
After a brief cooling period, add N-chlorosuccinimide (1.1 equivalents) to the reaction mixture.
-
Subject the mixture to a second round of microwave irradiation for a few minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization from an environmentally friendly solvent like ethanol to obtain pure this compound.
Conclusion
The adoption of greener synthetic methodologies, such as microwave-assisted synthesis, for the production of this compound offers substantial benefits over conventional methods. The dramatic reduction in reaction time, lower energy consumption, and the potential to use less hazardous reagents align with the principles of sustainable chemistry. For researchers and professionals in drug development, these greener alternatives not only contribute to a safer and more environmentally friendly laboratory practice but can also accelerate the discovery and development of new therapeutics by streamlining the synthesis of key intermediates. The experimental data strongly supports the transition to these more efficient and sustainable synthetic routes.
A Comparative Analysis of 6-Chloro-4-methylpyridazin-3(2H)-one and Other Pyridazinone Analogs in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer performance of 6-Chloro-4-methylpyridazin-3(2H)-one against other notable pyridazinone derivatives, supported by experimental data from various studies. This analysis aims to facilitate the rational design and development of novel pyridazinone-based anticancer agents.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various pyridazinone derivatives against a panel of human cancer cell lines is summarized below. It is important to note that the data presented is a compilation from different studies and not from direct head-to-head comparisons. Variations in experimental conditions should be considered when interpreting these results.
| Compound/Derivative | Structure | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| DCPYR (Unsubstituted Pyridazine) | 4,5-Dichloro-2H-pyridazin-3-one | MAC16 (Murine Colon Carcinoma) | MTT | Manifold higher activity than arylated pyridazones | [1] |
| Compound 2h | 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)pyridazin-3(2H)-one | SR (Leukemia), NCI-H522 (Non-small cell lung) | Not Specified | < 0.1 | [2] |
| Compound 2g | 6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | HL-60 (TB) (Leukemia), SR (Leukemia), NCI-H522 (Non-small-cell lung), BT-549 (Breast) | Not Specified | < 2 | [3] |
| Pyr-1 | 4,5-dichloro-2-(4-chloro-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | A-549 (Lung Carcinoma) | DNS | 0.37 | [4] |
| Compound 4f | 6-chloro-3-(2-(4-fluorobenzylidene)hydrazinyl)pyridazine derivative | SB-ALL (Acute Lymphoblastic Leukemia) | Not Specified | ~1.64-5.66 | [5] |
| Compound 4j | 6-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)pyridazine derivative | NALM-6 (Acute Lymphoblastic Leukemia) | Not Specified | ~1.14-3.7 | [5] |
| Compound 4q | 6-chloro-3-(2-(4-nitrobenzylidene)hydrazinyl)pyridazine derivative | NALM-6 (Acute Lymphoblastic Leukemia) | Not Specified | ~1.14-3.7 | [5] |
| Compound 6f | Pyridazin-3(2H)-one derivative | MD-MB-468 (Triple-negative breast cancer) | MTT | 3.12 | [6] |
| Compound 7h | Pyridazin-3(2H)-one derivative | MD-MB-468 (Triple-negative breast cancer) | MTT | 4.9 | [6] |
Note: Data for this compound was not explicitly found in the reviewed literature. The table presents data for structurally related chlorinated and substituted pyridazinones to provide a comparative context.
Key Signaling Pathways Targeted by Pyridazinone Derivatives
Pyridazinone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Apoptosis Induction Pathway
Many pyridazinone compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway is a common target.
Caption: Intrinsic apoptosis pathway induced by pyridazinones.
VEGFR-2 Signaling Pathway in Angiogenesis
Several pyridazinone derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.[8][9][10][11][12]
Caption: Inhibition of VEGFR-2 signaling by pyridazinones.
PARP-1 Inhibition and DNA Repair
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair.[13][14][15][16][17] Some pyridazinone analogs have been investigated as PARP-1 inhibitors. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibiting PARP-1 can lead to synthetic lethality.
Caption: PARP-1 inhibition by pyridazinones leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common assays used to evaluate the anticancer activity of pyridazinone derivatives.
Cell Viability Assays (MTT and SRB)
Objective: To determine the cytotoxic effects of pyridazinone compounds on cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6][18][19][20][21]
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay [7][21]
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass.
-
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells with a cold solution of trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value.
-
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and evaluating the anticancer potential of novel pyridazinone compounds is illustrated below.
Caption: General experimental workflow for pyridazinone anticancer evaluation.
Conclusion
The pyridazinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct comparative data for this compound is limited in the public domain, the broader class of chlorinated and substituted pyridazinones demonstrates significant cytotoxic and antineoplastic activities through diverse mechanisms, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways. Further systematic structure-activity relationship (SAR) studies, including the evaluation of this compound and its analogs in standardized anticancer assays, are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation pyridazinone-based cancer therapies.
References
- 1. scholarena.com [scholarena.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 15. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of 6-Chloro-4-methylpyridazin-3(2H)-one Analogs: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-4-methylpyridazin-3(2H)-one analogs and related pyridazinone derivatives. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the therapeutic potential of this chemical scaffold. The data presented herein is compiled from various studies focusing on the cytotoxic and anti-inflammatory activities of these compounds.
Data Presentation: Quantitative SAR of Pyridazinone Analogs
The following tables summarize the biological activities of various pyridazinone derivatives, highlighting the impact of different substituents on their potency.
Table 1: Cytotoxic Activity of 6-chloropyridazin-3-yl Hydrazone Derivatives
A series of 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine analogs were evaluated for their in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and a human breast adenocarcinoma cell line (MCF-7). The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are presented below.[1]
| Compound ID | R Group | IC50 (µM) vs. SB-ALL | IC50 (µM) vs. NALM-6 | IC50 (µM) vs. MCF-7 |
| 3a | Phenyl | >100 | >100 | >100 |
| 3f | 4-Chlorophenyl | 8.54 | 6.23 | 12.45 |
| 3j | 4-Nitrophenyl | 7.12 | 5.89 | 10.98 |
| 4f | 4-Chlorophenyl (Triazole) | 1.64 | 1.14 | 3.21 |
| 4j | 4-Nitrophenyl (Triazole) | 5.66 | 3.70 | 7.88 |
| 4q | 2-Naphthyl (Triazole) | 2.15 | 1.98 | 4.56 |
| Doxorubicin | (Standard) | 0.167 | - | - |
Table 2: Anticancer Activity of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
The following 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The GI50 value represents the concentration causing 50% growth inhibition.[2][3]
| Compound ID | R Group (at position 6) | Mean GI50 (µM) over 60 cell lines |
| 2a | Phenyl | >100 |
| 2c | 4-Chlorophenyl | 15.8 |
| 2f | 4-Methoxyphenyl | 12.5 |
| 2g | 3,4-Dimethoxyphenyl | <2 |
Table 3: Anti-inflammatory Activity of 6-methylpyridazin-3(2H)-one Derivatives as PDE4 Inhibitors
A series of 4-substituted-6-methylpyridazin-3(2H)-one derivatives were evaluated for their inhibitory activity against phosphodiesterase 4B (PDE4B). The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity.[4][5]
| Compound ID | R Group (at position 4) | PDE4B IC50 (µM) |
| 4aa | Indol-3-yl | 2.5 |
| 4ba | 5-Methoxy-1H-indol-3-yl | 0.8 |
| 4ca | 5-Fluoro-1H-indol-3-yl | 1.2 |
| 4da | 5-Chloro-1H-indol-3-yl | 1.5 |
| Rolipram | (Standard) | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[6][7][8]
-
Cell Plating: Human cancer cell lines (e.g., SB-ALL, NALM-6, MCF-7) are seeded in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in the appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with the culture medium. The cells are treated with these different concentrations of the compounds and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
NCI-60 Human Tumor Cell Line Screen
This screening protocol is employed by the National Cancer Institute to evaluate the anticancer potential of compounds against a panel of 60 different human cancer cell lines.[9][10]
-
Cell Lines: The screen utilizes 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Assay Procedure: The methodology involves incubating the cell lines with the test compounds at a minimum of five different concentrations for 48 hours.
-
Endpoint Measurement: The endpoint is the determination of cell viability or growth inhibition using a sulforhodamine B (SRB) protein staining assay.
-
Data Analysis: The results are expressed as the GI50 (concentration that inhibits cell growth by 50%), TGI (concentration that inhibits cell growth completely), and LC50 (concentration that kills 50% of the cells).
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of the PDE4 enzyme.[11][12][13][14]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the PDE4 enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP substrate in an appropriate assay buffer.
-
Incubation: The reaction mixture is incubated at room temperature to allow the enzyme to hydrolyze the cAMP substrate.
-
Detection: The reaction is stopped, and a binding agent that specifically binds to the product of the reaction (AMP) is added. The change in fluorescence polarization is then measured using a microplate reader.
-
IC50 Determination: The percentage of inhibition of PDE4 activity is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the SAR studies of this compound analogs.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Synthetic Efficiency of Pyridazinone Production Methods
For Researchers, Scientists, and Drug Development Professionals
Pyridazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The efficient synthesis of these scaffolds is crucial for drug discovery and development programs. This guide provides an objective comparison of various synthetic methods for pyridazinone production, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of pyridazinones can be broadly categorized into classical methods involving conventional heating and modern techniques that utilize microwave or ultrasound irradiation, as well as one-pot and multicomponent strategies. Each approach offers distinct advantages and disadvantages in terms of reaction time, yield, and operational simplicity.
| Synthetic Method | Key Features | Typical Reaction Time | Typical Yields |
| Conventional Heating | Traditional reflux or heating methods. | Hours to days | Moderate to Good |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Minutes | Good to Excellent |
| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to enhance reaction rates. | Minutes to Hours | High |
| One-Pot/Multicomponent | Combines multiple reaction steps into a single procedure. | Varies | Moderate to High |
Detailed Experimental Protocols
Conventional Synthesis: Condensation of γ-Keto Acids with Hydrazine
This classical and widely used method involves the cyclocondensation of a γ-keto acid or its ester with a hydrazine derivative.
Experimental Protocol:
-
A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in ethanol for 4-8 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure pyridazinone derivative.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating.
Experimental Protocol:
-
A mixture of a γ-keto acid (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent (e.g., ethanol or acetic acid) is placed in a microwave-safe vessel.
-
The reaction mixture is subjected to microwave irradiation at a specific temperature and power (e.g., 80-150 °C, 100-300 W) for a short duration (e.g., 2-10 minutes).[2]
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization.
Ultrasound-Promoted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields by providing efficient mixing and localized heating through acoustic cavitation.
Experimental Protocol:
-
A mixture of the starting materials, for instance, a pyridazinone derivative to be N-substituted and an alkylating agent, along with a base like potassium carbonate, is suspended in a solvent such as N,N-dimethylacetamide (DMAA).[3]
-
The reaction vessel is immersed in an ultrasonic bath or subjected to irradiation from an ultrasonic probe (e.g., 20 kHz, 130 W).[3]
-
The reaction is carried out for a period ranging from minutes to a few hours at room temperature or with gentle heating.[3]
-
Work-up typically involves pouring the reaction mixture into ice-water, followed by filtration and washing to isolate the product.[3]
One-Pot Multicomponent Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.
Experimental Protocol for a Four-Component Synthesis of Dihydropyridinones:
-
A mixture of an aldehyde (1 equivalent), malononitrile (1 equivalent), ethyl acetoacetate (1 equivalent), and hydrazine hydrate (1 equivalent) is stirred in a suitable solvent (e.g., water or ethanol) in the presence of a catalyst (e.g., piperidine or a Lewis acid).
-
The reaction can be performed at room temperature or with heating (conventional or microwave) for a duration ranging from a few minutes to several hours.
-
The product often precipitates from the reaction mixture and can be isolated by simple filtration, followed by washing and recrystallization.
Reaction Mechanisms and Pathways
The synthesis of pyridazinones primarily relies on the formation of a dihydropyridazinone ring followed by an optional oxidation step. The key cyclization step involves the reaction of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.
Caption: General synthetic pathway for pyridazinone synthesis.
The mechanism for the acid-catalyzed condensation of a γ-keto acid with hydrazine involves the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to form the dihydropyridazinone ring.
References
A Comparative Spectroscopic Analysis of Pyridazinone Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of isomers is critical. This guide provides an objective comparison of pyridazinone isomers through a detailed spectroscopic analysis, supported by experimental data and methodologies.
Pyridazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The isomeric forms of pyridazinones can exhibit distinct pharmacological profiles, making their accurate characterization essential. This guide focuses on a comparative analysis of pyridazin-3(2H)-one and its phenyl-substituted isomers, specifically 4-phenylpyridazin-3(2H)-one and 6-phenylpyridazin-3(2H)-one, using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for pyridazin-3(2H)-one and its 4- and 6-phenyl isomers, allowing for a direct comparison of their spectral characteristics.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.
Table 1: ¹H and ¹³C NMR Data of Pyridazinone Isomers
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Pyridazin-3(2H)-one | ¹³C | C(3): 164.00, C(4): 130.45, C(5): 134.71, C(6): 139.02 |
| 4-Phenylpyridazin-3(2H)-one | ¹H | Phenyl-H: 7.40-7.60 (m), H-5: 7.80 (d), H-6: 8.20 (d), NH: 11.50 (s) |
| ¹³C | C=O: 162.5, Phenyl C: 128.0-135.0, C-4: 138.0, C-5: 125.0, C-6: 145.0 | |
| 6-Phenylpyridazin-3(2H)-one | ¹H | H-4: 7.16 (d), H-5: 7.84 (d), Phenyl-H: 7.47-7.84 (m) |
| ¹³C | C-4: 126.29, C-5: 134.36, Phenyl C: 129.47-132.02, C-6: 143.73, C=O: 159.81 |
Note: The data for 4-phenylpyridazin-3(2H)-one is representative and may vary slightly based on the solvent and specific experimental conditions.
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).
Table 2: Key IR Absorption Bands of Pyridazinone Isomers
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Pyridazin-3(2H)-one | ~3200-3400 | ~1650-1670 | ~1590-1610 | - |
| 4-Phenylpyridazin-3(2H)-one | 3304 | 1647 | 1600 | 3130–2846 |
| 6-Phenylpyridazin-3(2H)-one | ~3300 | ~1660 | ~1600 | ~3050 |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the structure.
Table 3: Mass Spectrometry Data of Pyridazinone Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| Pyridazin-3(2H)-one | C₄H₄N₂O | 96.09 | 96 (M⁺) |
| 4-Phenylpyridazin-3(2H)-one | C₁₀H₈N₂O | 172.18 | 172 (M⁺), 144, 115, 77 |
| 6-Phenylpyridazin-3(2H)-one | C₁₀H₈N₂O | 172.18 | 172 (M⁺) |
UV-Visible (UV-Vis) Spectral Data
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores.
Table 4: UV-Visible Absorption Maxima (λmax) of Pyridazinone Isomers
| Compound | Solvent | λmax (nm) |
| Pyridazin-3(2H)-one | Not specified | ~290 |
| 4-Phenylpyridazin-3(2H)-one | Ethanol | ~250, ~330 |
| 6-Phenylpyridazin-3(2H)-one | Various | Varies with solvent polarity |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the pyridazinone isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: FT-IR spectra are recorded on a Fourier-Transform Infrared spectrophotometer.
-
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization technique.
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.
-
Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
UV-Visible Spectroscopy
-
Instrumentation: UV-Visible spectra are recorded on a double-beam UV-Visible spectrophotometer.
-
Sample Preparation: A dilute solution of the pyridazinone isomer is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded using a cuvette containing only the solvent.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of pyridazinone isomers.
Caption: Workflow for the comparative spectroscopic analysis of pyridazinone isomers.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6-Chloro-4-methylpyridazin-3(2H)-one
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling 6-Chloro-4-methylpyridazin-3(2H)-one. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes | Chemical safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which may cause irritation. |
| Body | Laboratory coat or impervious clothing | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a designated well-ventilated area, such as a chemical fume hood, is available and operational. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Handling: Conduct all manipulations of the solid compound within the ventilated area to minimize inhalation exposure.[2] Avoid the formation of dust.[2]
-
Weighing: If weighing is required, perform it within the ventilated area or in an enclosure with local exhaust ventilation.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Cleanup: After handling, thoroughly wash hands and any potentially contaminated surfaces. Decontaminate all equipment used.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep in a dark place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Disposal Decision Tree:
Caption: Decision-making process for the disposal of this compound and its containers.
Disposal Procedures:
-
Unused Product and Contaminated Materials: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
-
Empty Containers: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[2]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
